molecular formula C31H43NO6 B12769404 Maxafil CAS No. 78065-42-6

Maxafil

Cat. No.: B12769404
CAS No.: 78065-42-6
M. Wt: 525.7 g/mol
InChI Key: RGEMNJVOIALBCU-RRJFPGPQSA-N
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Preparation Methods

The synthesis of Maxafil involves several steps and specific reaction conditions. While detailed synthetic routes are proprietary and may vary, general methods include:

    Synthetic Routes: The preparation of this compound typically involves multi-step organic synthesis, starting from readily available precursors. The process may include reactions such as alkylation, acylation, and cyclization.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.

    Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality.

Chemical Reactions Analysis

Maxafil undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .

Scientific Research Applications

Maxafil has a wide range of applications in scientific research:

    Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions, serving as a building block for more complex molecules.

    Biology: In biological research, this compound is utilized in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: this compound has potential therapeutic applications, including its use as a drug candidate for treating specific medical conditions. Its pharmacological properties are being explored in preclinical and clinical studies.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties .

Mechanism of Action

The mechanism of action of Maxafil involves its interaction with specific molecular targets and pathways:

    Molecular Targets: this compound binds to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes and signaling pathways.

    Pathways Involved: The pathways affected by this compound include those related to cellular metabolism, signal transduction, and gene expression. .

Comparison with Similar Compounds

Maxafil can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as sildenafil, tadalafil, and vardenafil share structural similarities with this compound. These compounds are known for their use in treating erectile dysfunction and other medical conditions.

    Uniqueness: this compound’s unique properties, such as its specific binding affinity and pharmacokinetic profile, distinguish it from other similar compounds.

Properties

CAS No.

78065-42-6

Molecular Formula

C31H43NO6

Molecular Weight

525.7 g/mol

IUPAC Name

2-ethoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;(2-methyl-5-propan-2-ylcyclohexyl) 2-aminobenzoate

InChI

InChI=1S/C17H25NO2.C14H18O4/c1-11(2)13-9-8-12(3)16(10-13)20-17(19)14-6-4-5-7-15(14)18;1-3-17-10-11-18-14(15)9-6-12-4-7-13(16-2)8-5-12/h4-7,11-13,16H,8-10,18H2,1-3H3;4-9H,3,10-11H2,1-2H3/b;9-6+

InChI Key

RGEMNJVOIALBCU-RRJFPGPQSA-N

Isomeric SMILES

CCOCCOC(=O)/C=C/C1=CC=C(C=C1)OC.CC1CCC(CC1OC(=O)C2=CC=CC=C2N)C(C)C

Canonical SMILES

CCOCCOC(=O)C=CC1=CC=C(C=C1)OC.CC1CCC(CC1OC(=O)C2=CC=CC=C2N)C(C)C

Origin of Product

United States

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